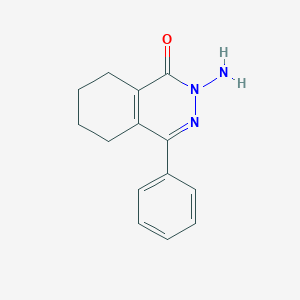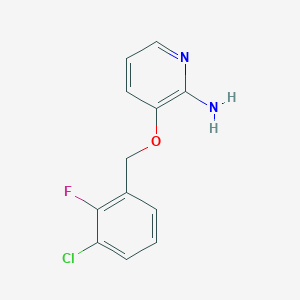
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone is a heterocyclic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazinone core with an amino group and a phenyl substituent, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with phthalic anhydride or its derivatives, followed by the introduction of the phenyl group through various substitution reactions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The amino group and phenyl substituent can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phthalazinone oxides, while reduction can produce dihydrophthalazinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone: The parent compound with a similar core structure.
2-amino-4-phenyl-1(2H)-Phthalazinone: A related compound with a different substitution pattern.
5,6,7,8-tetrahydro-1(2H)-Phthalazinone: A derivative with a similar hydrogenation state.
Uniqueness
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenyl substituent makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H15N3O |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
2-amino-4-phenyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C14H15N3O/c15-17-14(18)12-9-5-4-8-11(12)13(16-17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,15H2 |
Clé InChI |
VJXZEHIWEMUXPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN(C2=O)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(Benzyloxy)phenyl]-2-(2,2,2-trichloroethyl)oxirane](/img/structure/B8483809.png)
![2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine](/img/structure/B8483812.png)
![tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8483818.png)

![N-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8483826.png)

![6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one](/img/structure/B8483841.png)





![1-[[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]methyl]piperazine](/img/structure/B8483884.png)
![2-[3-(Dimethylamino)propyl]piperidine](/img/structure/B8483898.png)
